An In-depth Technical Guide to the Chemical Properties of 5-Bromoindole-3-carboxaldehyde
An In-depth Technical Guide to the Chemical Properties of 5-Bromoindole-3-carboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: 5-Bromoindole-3-carboxaldehyde is a halogenated derivative of indole-3-carboxaldehyde, a versatile heterocyclic compound.[1] The presence of a bromine atom at the 5-position and an aldehyde group at the 3-position of the indole ring imparts unique reactivity and significant biological activity to the molecule.[2] This compound serves as a crucial building block and key intermediate in the synthesis of a wide array of biologically active molecules, including pharmaceuticals, agrochemicals, and materials for organic electronics.[3][4] Its structural features make it a compound of great interest in medicinal chemistry and drug discovery, with demonstrated potential in the development of anticancer, antimicrobial, and antiviral agents.[3][5] This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and applications of 5-Bromoindole-3-carboxaldehyde.
Core Chemical and Physical Properties
5-Bromoindole-3-carboxaldehyde is a solid, crystalline powder at room temperature.[3] Its appearance can range from white to pink, light brown, beige, or even orange to green, depending on its purity and storage conditions.[3]
Table 1: Identification and Structural Data
| Identifier | Value |
| IUPAC Name | 5-bromo-1H-indole-3-carbaldehyde[6] |
| Synonyms | 5-Bromo-3-formylindole, 5-Bromo-1H-indole-3-carbaldehyde[2][4] |
| CAS Number | 877-03-2[4][6][7] |
| Molecular Formula | C₉H₆BrNO[3][6][7][8] |
| Molecular Weight | 224.05 - 224.06 g/mol [3][7][8][9] |
| Exact Mass | 222.963277 g/mol [3][10] |
| InChI Key | PEENKJZANBYXNB-UHFFFAOYSA-N[6][7][9] |
| SMILES | BrC1=CC=C2NC=C(C=O)C2=C1[6] |
Table 2: Physicochemical Properties
| Property | Value |
| Melting Point | 200-208 °C (Lit.)[3][6][7][8][9] |
| Boiling Point | 395.5 ± 22.0 °C at 760 mmHg (Predicted)[3][8][9] |
| Density | 1.727 ± 0.06 g/cm³ (Predicted)[3][8] |
| Flash Point | 193 °C[8] |
| Solubility | Limited solubility in water; Soluble in organic solvents like DMSO and DMF.[3][11] |
| LogP (Lipophilicity) | 2.42 - 2.66 (Computationally Predicted)[3] |
| Topological Polar Surface Area (TPSA) | 42.1 Ų (Good membrane permeability predicted)[3] |
| Storage Temperature | 0-8 °C, under inert gas (e.g., Nitrogen or Argon).[4][9][12][13] |
Table 3: Spectral Data
| Spectrum Type | Key Data Points |
| ¹H NMR (400 MHz, DMSO-d6) | δ 12.31 (s, 1H), 9.93 (s, 1H), 8.35 (s, 1H), 8.22 (s, 1H), 7.49 (d, J = 8.6 Hz, 1H), 7.40 (dd, J = 8.6, 2.0 Hz, 1H)[1] |
| ¹³C NMR (101 MHz, DMSO-d6) | δ 185.15, 139.29, 135.75, 126.06, 125.89, 122.91, 117.43, 114.82, 114.57[1] |
| Mass Spectrometry (EI-MS) | m/z (%): 225 (97), 224 (98), 223 (100, M+), 196 (18), 167 (14), 143 (41), 115 (70), 87 (58)[1] |
| Infrared (IR) | Conforms to structure.[6] A related study on indole-3-carboxaldehyde derivatives showed C=O stretching around 1601-1663 cm⁻¹.[14] |
Synthesis and Experimental Protocols
Several synthetic routes to 5-Bromoindole-3-carboxaldehyde have been established, most commonly involving the bromination and formylation of an indole precursor.
Common Synthetic Strategies
-
Bromination of Indole Derivatives : This approach involves introducing the bromine atom onto the indole ring system using brominating agents such as N-bromosuccinimide (NBS) or elemental bromine.[3]
-
Formylation Reactions : The aldehyde group is typically introduced at the C-3 position via formylation methods like the Vilsmeier-Haack reaction, which uses a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).[3]
-
Multi-step Synthesis from Indole : A common laboratory and industrial approach involves a sequence of protection, bromination, and formylation steps to achieve the desired product with high regioselectivity.[3][15]
Detailed Experimental Protocol: Synthesis from 5-Bromoindole
The following protocol describes the formylation of 5-bromoindole.[1]
Materials:
-
5-bromoindole (1.0 mmol)
-
Hexamethylenetetramine (1.0 mmol, 0.140 g)
-
N,N-dimethylformamide (DMF) (2 mL)
-
Crystalline aluminum trichloride (0.05 mmol, 0.012 g)
-
Ethyl acetate
-
Saturated brine solution
-
2 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
n-hexane
Procedure:
-
Reaction Setup : To a 50 mL round-bottom flask, add 5-bromoindole and hexamethylenetetramine. Add DMF and stir with a magnetic stirrer until all solids are dissolved.
-
Catalyst Addition & Reflux : Add crystalline aluminum trichloride to the mixture and attach a reflux condenser. Heat the reaction mixture to 120°C.
-
Reaction Monitoring : Monitor the progress of the reaction using Thin-Layer Chromatography (TLC). After approximately 8 hours, cool the reaction to room temperature, resulting in a suspension.
-
Workup & Extraction : Filter the suspension through a funnel packed with diatomaceous earth, washing the filter cake thoroughly with ethyl acetate. Combine the filtrates, dilute with 15 mL of saturated brine, and separate the layers. Extract the aqueous layer three times with 10 mL of ethyl acetate each time.
-
Washing : Combine all organic layers and wash sequentially with 10 mL of 2 M hydrochloric acid, 10 mL of saturated sodium bicarbonate solution, and finally with 10 mL of saturated brine.[1]
-
Drying and Concentration : Dry the washed ethyl acetate layer over anhydrous sodium sulfate. Filter to remove the drying agent and concentrate the solvent using a rotary evaporator to obtain the crude product.[1]
-
Purification : Purify the crude residue by silica gel column chromatography using a mobile phase of n-hexane and ethyl acetate (2:1 v/v) to yield the purified 5-Bromoindole-3-carboxaldehyde.[1] A reported yield for this method is 71%.[1]
Chemical Reactivity and Biological Significance
The aldehyde group and the bromo-substituted indole ring are the primary sites of chemical reactivity, making the molecule a versatile precursor for more complex structures.
Key Chemical Reactions
-
Condensation Reactions : The aldehyde group readily undergoes condensation with various nucleophiles. For example, it reacts with thiosemicarbazides to form thiosemicarbazones, which have applications in sensing heavy metal ions like mercury(II).[3][16]
-
Oxime Formation : The compound can react with hydroxylamine to form oximes, which are valuable intermediates in organic synthesis.[3]
-
Nucleophilic Substitution : The bromine atom at the 5-position can be displaced by various nucleophiles, allowing for the synthesis of a diverse library of 5-substituted indole derivatives.[3]
-
N-Acylation and N-Alkylation : The indole nitrogen can be functionalized, for instance, through reactions with acid chlorides, to produce N-acylated derivatives, which can then be coupled with other molecules like aryl amines to explore new biologically active chemical spaces.[14]
Biological Activity and Applications
5-Bromoindole-3-carboxaldehyde and its derivatives exhibit a wide spectrum of biological activities, making them attractive scaffolds for drug development.[5][17]
-
Anticancer Properties : Derivatives have shown cytotoxic effects against various cancer cell lines.[3] A key mechanism involves the inhibition of enzymes critical for tumor growth, such as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[5] Inhibition of this pathway can lead to cell cycle arrest and apoptosis (programmed cell death).[5]
-
Antimicrobial and Antifungal Activity : Compounds derived from 5-bromoindole have demonstrated potential as antimicrobial and antifungal agents.[2][3]
-
Enzyme Inhibition : It has been identified as an inhibitor of certain cytochrome P450 enzymes, which are crucial for drug metabolism.[3]
-
Neuroprotective Potential : The broader class of indole derivatives is being investigated for neuroprotective properties, often linked to the activation of antioxidant pathways.[5]
-
Fluorescent Probes and Sensors : The molecule and its derivatives can exhibit fluorescence, making them useful in the development of probes for biological imaging and sensors for detecting analytes like heavy metals.[2][4]
References
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